Methyl 5-(1,3-benzodioxol-5-yl)isoxazole-3-carboxylate is a chemical compound belonging to the isoxazole family, characterized by its unique structure and potential applications in various scientific fields. This compound features a benzodioxole moiety, which is known for its biological activity, and an isoxazole ring, which contributes to its chemical properties.
This compound can be synthesized from various precursors available in chemical supply catalogs and has been the subject of research in organic chemistry and medicinal chemistry. Its structural attributes make it a candidate for further studies in drug development and biochemical applications.
Methyl 5-(1,3-benzodioxol-5-yl)isoxazole-3-carboxylate can be classified as:
The synthesis of methyl 5-(1,3-benzodioxol-5-yl)isoxazole-3-carboxylate typically involves several steps:
The molecular structure of methyl 5-(1,3-benzodioxol-5-yl)isoxazole-3-carboxylate can be represented as follows:
The structure consists of a methyl group attached to the carboxylate, with the isoxazole ring fused to a benzodioxole moiety, contributing to its unique reactivity and properties.
Methyl 5-(1,3-benzodioxol-5-yl)isoxazole-3-carboxylate can participate in various chemical reactions including:
The reaction conditions will vary based on the desired transformation, with factors such as solvent choice, temperature, and concentration playing critical roles in reaction efficiency and product yield.
The mechanism of action for methyl 5-(1,3-benzodioxol-5-yl)isoxazole-3-carboxylate involves interactions at the molecular level where it may bind to specific biological targets such as enzymes or receptors.
Research indicates that compounds with similar structures may modulate signaling pathways or influence metabolic processes through competitive inhibition or allosteric modulation.
Methyl 5-(1,3-benzodioxol-5-yl)isoxazole-3-carboxylate has several scientific uses:
The strategic integration of isoxazole heterocycles with benzodioxole systems represents a significant evolution in privileged scaffold design within medicinal chemistry. Methyl 5-(1,3-benzodioxol-5-yl)isoxazole-3-carboxylate exemplifies this approach, emerging as a key synthetic intermediate for bioactive molecules. The benzodioxole moiety, characterized by its methylenedioxy bridge (-O-CH₂-O-) linking adjacent oxygens on an aromatic ring, has demonstrated remarkable versatility in drug discovery due to its metabolic stability and π-electron richness, facilitating optimal interactions with biological targets [2] [5]. Early benzodioxole-containing compounds like methyl 1,3-benzodioxole-5-carboxylate (CAS 326-56-7) established foundational structure-activity relationships, revealing how ester functionalities at the 5-position could serve as synthetic handles for further derivatization [5]. Simultaneously, isoxazole derivatives gained prominence for their bioisosteric properties, effectively mimicking ester or enol functionalities while offering enhanced metabolic stability. The historical trajectory of these hybrid scaffolds reflects a deliberate shift toward molecular complexity and chiral diversity in kinase inhibitor development, addressing limitations of earlier "flat" architectures through three-dimensional structural features that engage polar regions of ATP-binding sites [4].
Methyl 5-(1,3-benzodioxol-5-yl)isoxazole-3-carboxylate serves as a versatile molecular framework for constructing complex bioactive agents, primarily through strategic modifications at two key sites: the methyl ester moiety and the benzodioxole ring. The electron-deficient isoxazole core enables selective nucleophilic substitutions, while the ester group provides a handle for hydrolysis, transesterification, or amidation reactions. This synthetic utility is exemplified in the development of EVT-2815687 [(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl 2-(1H-benzo[d]imidazol-1-yl)acetate], where the parent scaffold undergoes esterification to incorporate a benzimidazole-acetate pharmacophore, yielding a molecule with significant potential in medicinal chemistry (Molecular Formula: C₂₀H₁₅N₃O₅; MW: 377.356) . The structural adaptability of this template facilitates targeted diversification, enabling medicinal chemists to probe hydrophobic pockets and solvent-exposed regions of enzyme binding sites. Computational analyses of derivatives reveal favorable physicochemical properties, including calculated logP values ranging from 0.69-3.16 and polar surface areas of 49.82-63.39 Ų, which influence bioavailability and membrane permeability [7] [8]. These characteristics underscore the molecule's role as a multidimensional scaffold capable of generating structurally diverse libraries for biological screening.
The pharmacophoric synergy between the isoxazole and benzodioxole moieties creates a unique electronic and steric profile that enhances target engagement. The isoxazole ring (1,2-oxazole) contributes significant hydrogen-bonding capacity through its ring oxygen and nitrogen atoms, while simultaneously acting as a rigid spacer that optimizes spatial orientation of substituents. X-ray crystallographic studies of related 3,4-diaryl-isoxazole inhibitors bound to CK1δ demonstrate how the isoxazole nitrogen forms critical hydrogen bonds with structural water molecules and packs efficiently between hydrophobic residues Ile-23 and Ile-148 [4]. Concurrently, the benzodioxole system offers enhanced π-stacking capabilities and metabolic resistance compared to simple phenyl rings, attributed to the electron-donating methylenedioxy bridge that modulates aromatic electron density. This combination facilitates dual binding interactions: the planar benzodioxole anchors into hydrophobic pockets while the isoxazole's heteroatoms form directional contacts with protein residues.
Table 1: Representative Bioactive Derivatives Derived from Methyl 5-(1,3-benzodioxol-5-yl)isoxazole-3-carboxylate
Derivative Structure | Molecular Formula | Molecular Weight | Key Modifications | Primary Target |
---|---|---|---|---|
(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl 2-(1H-benzo[d]imidazol-1-yl)acetate | C₂₀H₁₅N₃O₅ | 377.356 | Esterification with benzimidazole-acetate | Undisclosed biological targets |
5-[(1,3-benzodioxol-5-ylmethyl)amino]-2-phenyl-1,3-oxazol-4-yl cyanide | C₁₈H₁₃N₃O₃ | 319.32 | Aminoalkyl extension with cyanooxazole | Screening compound for drug discovery [8] |
Chiral pyrrolidine-modified isoxazole-benzodioxoles | Variable | Variable | Ribose-mimetic pyrrolidine scaffolds | CK1δ kinase [4] |
The electronic cross-talk between these systems further enhances bioactivity. The benzodioxole's electron-rich nature influences the isoxazole's electrostatic potential, modulating its hydrogen-bond acceptance capacity. This is particularly evident in kinase inhibition, where derivatives demonstrate nanomolar affinity for CK1δ (e.g., lead compound 8 with IC₅₀ = 0.033 µM) [4]. Molecular docking simulations reveal that such hybrids adopt characteristic "teardrop" binding modes, where the benzodioxole occupies hydrophobic pocket I (formed by Lys-38, Met-80, and gatekeeper Met-82), while the isoxazole core maintains hinge region hydrogen bonding via its carbonyl oxygen, and ester functionalities project toward solvent-exposed regions for further derivatization [4]. This binding paradigm underscores the complementary nature of these structural motifs in addressing multiple regions of complex binding sites simultaneously.
Table 2: Binding Interactions of Isoxazole-Benzodioxole Hybrids in Protein Targets
Structural Element | Target Interaction | Biological Significance |
---|---|---|
Isoxazole ring nitrogen | Hydrogen bonding with structural water molecules | Anchors compound in ATP-binding site |
Isoxazole C-3 carboxylate | Forms salt bridges with Lys38 (CK1δ) | Mimics ATP's phosphate orientation |
Benzodioxole ring | π-Stacking with Phe, Tyr, or His residues | Enhances binding affinity through hydrophobic contacts |
Methylenedioxy bridge | Oxygen interactions with Asp91 (CK1δ) | Engages polar residues in ribose-binding pocket |
Ester/carbonyl functionalities | Nucleophilic modification sites | Enables scaffold diversification toward solvent-exposed regions |
The pharmacological significance of this synergy extends beyond kinase inhibition. The benzodioxole component enhances blood-brain barrier penetration in CNS-targeting agents, as evidenced by BOILED-Egg predictive models for related compounds showing high gastrointestinal absorption and BBB permeation (e.g., 5-methylisoxazole-3-carbonitrile derivatives) [7]. Additionally, the metabolic stability imparted by the benzodioxole ring counters rapid degradation often observed with simple isoxazoles, while the isoxazole's resistance to enzymatic hydrolysis maintains molecular integrity during distribution. This complementary stability profile creates an optimal pharmacokinetic foundation for lead optimization campaigns centered on this hybrid architecture, explaining its prevalence in screening libraries and fragment-based drug design [8].
Table 3: Key Physicochemical Properties of Methyl 5-(1,3-benzodioxol-5-yl)isoxazole-3-carboxylate Core and Derivatives
Property | Core Structure | Derivative EVT-2815687 | Screening Compound 4340-2120 [8] |
---|---|---|---|
Molecular Formula | C₁₂H₉NO₅ (predicted) | C₂₀H₁₅N₃O₅ | C₁₈H₁₃N₃O₃ |
Molecular Weight | 247.21 (predicted) | 377.356 | 319.32 |
logP (Calculated) | 1.5-2.0 (estimated) | 3.16 | 3.16 |
Hydrogen Bond Acceptors | 5 | 8 | 5 |
Hydrogen Bond Donors | 0 | 0 | 1 |
Rotatable Bonds | 4 | 7 | 5 |
Polar Surface Area (Ų) | ~65 | 63.39 | 63.39 |
Chiral Centers | 0 | 0 | 0 |
Compound Names Mentioned in Article:
CAS No.: 572-32-7
CAS No.: 14127-68-5
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2